molecular formula C9H16N2S B13272930 Pentyl(1,3-thiazol-5-ylmethyl)amine

Pentyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13272930
M. Wt: 184.30 g/mol
InChI Key: WXNPHOLOBMUVDI-UHFFFAOYSA-N
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Description

Pentyl(1,3-thiazol-5-ylmethyl)amine is an organic compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pentyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of Pentyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell division, leading to anticancer effects . Additionally, the compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

Pentyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

Pentyl(1,3-thiazol-5-ylmethyl)amine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the pentyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors:

  • Kinase Inhibition : The thiazole moiety can inhibit specific kinases involved in cell division, which is particularly relevant in cancer therapy.
  • Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent, likely due to its ability to disrupt microbial cellular processes .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
HepG212.5Moderate cytotoxicity
PC128.9High cytotoxicity
K56310.2Moderate cytotoxicity

These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

This compound has shown promising results against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : A comparative study showed that this compound was more effective than traditional antibiotics against certain resistant bacterial strains .
  • Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to controls .

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)pentan-1-amine

InChI

InChI=1S/C9H16N2S/c1-2-3-4-5-10-6-9-7-11-8-12-9/h7-8,10H,2-6H2,1H3

InChI Key

WXNPHOLOBMUVDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CN=CS1

Origin of Product

United States

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